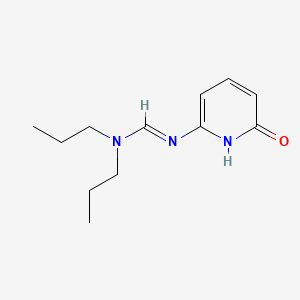

N'-(1,6-Dihydro-6-oxo-2-pyridinyl)-N,N-dipropylmethanimidamide

Übersicht

Beschreibung

CGP-28014, auch bekannt als N-(2-Pyridon-6-yl)-N’,N’-di-n-propylformamidin, ist ein selektiver Inhibitor der Catechol-O-Methyltransferase (COMT). Diese Verbindung wurde auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung der Parkinson-Krankheit. Durch die Inhibition von COMT trägt CGP-28014 dazu bei, den Dopaminspiegel im Gehirn zu erhöhen, was für Patienten mit Parkinson-Krankheit von Vorteil ist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: CGP-28014 kann über mehrere Wege synthetisiert werden. Eine Methode beinhaltet die Umwandlung von 2-Amino-6-hydroxypyridin mit N,N-Dimethylformamiddiethylacetal zu N-(2-Oxopyridin-6-yl)-N’,N’-dimethylformamidin. Dieser Zwischenstoff wird dann mit Dipropylamin transaminiert, um CGP-28014 zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von CGP-28014 beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Spezifische Details zu den industriellen Produktionsmethoden sind in der Literatur nicht leicht zugänglich.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: CGP-28014 can be synthesized through multiple routes. One method involves the conversion of 2-amino-6-hydroxypyridine with N,N-dimethylformamide diethylacetal to form N-(2-oxopyridin-6-yl)-N’,N’-dimethylformamidine. This intermediate is then transaminated with dipropylamine to yield CGP-28014 .

Analyse Chemischer Reaktionen

Reaktionstypen: CGP-28014 unterliegt hauptsächlich Inhibitionsreaktionen mit Catechol-O-Methyltransferase. Es beteiligt sich unter normalen physiologischen Bedingungen nicht signifikant an Oxidations-, Reduktions- oder Substitutionsreaktionen .

Häufige Reagenzien und Bedingungen: Das Hauptreagenz, das an der Reaktion mit CGP-28014 beteiligt ist, ist Catechol-O-Methyltransferase. Die Reaktionsbedingungen umfassen typischerweise physiologischen pH-Wert und Temperatur, da die Verbindung dazu bestimmt ist, im menschlichen Körper zu funktionieren .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus der Reaktion von CGP-28014 mit Catechol-O-Methyltransferase entsteht, ist die Inhibition des Enzyms selbst. Diese Inhibition führt zu erhöhten Dopaminspiegeln und anderen Catecholaminen im Gehirn .

Wissenschaftliche Forschungsanwendungen

Inhibition of Catechol O-Methyltransferase (COMT)

One of the primary applications of N'-(1,6-Dihydro-6-oxo-2-pyridinyl)-N,N-dipropylmethanimidamide is its role as an inhibitor of catechol O-methyltransferase (COMT). This enzyme is crucial in the metabolism of catecholamines, including dopamine, epinephrine, and norepinephrine. By inhibiting COMT, this compound can potentially enhance the effects of these neurotransmitters, making it significant in the treatment of conditions such as:

- Parkinson's Disease : COMT inhibitors are used to prolong the effect of levodopa therapy.

- Depression and Anxiety Disorders : Enhanced catecholamine levels can improve mood and anxiety symptoms.

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties. The compound's ability to inhibit COMT leads to increased levels of neuroprotective agents like dopamine in the brain. This has implications for:

- Cognitive Enhancement : Potential use in cognitive disorders where dopamine levels are critical.

- Neurodegenerative Diseases : Its neuroprotective effects could be beneficial in conditions like Alzheimer's disease.

Case Study 1: COMT Inhibition in Parkinson's Disease

A study published in Naunyn-Schmiedeberg's Archives of Pharmacology demonstrated that CGP 28014 significantly inhibited COMT activity in vitro. The study found that:

- Dosages of 0.1 to 10 µM resulted in a dose-dependent inhibition of enzyme activity.

- The compound was effective in increasing dopamine levels in neuronal cultures, suggesting potential therapeutic benefits for Parkinson's patients .

Case Study 2: Neuroprotective Mechanism Exploration

Another investigation focused on the neuroprotective mechanisms of CGP 28014. The findings revealed:

- Treatment with CGP 28014 reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents.

- The compound exhibited a protective effect against cell death induced by glutamate toxicity, indicating its potential use in neurodegenerative disease management .

Data Table: Summary of Research Findings

Wirkmechanismus

CGP-28014 exerts its effects by inhibiting catechol-O-methyltransferase, an enzyme responsible for the breakdown of catecholamines such as dopamine. By inhibiting this enzyme, CGP-28014 increases the levels of dopamine in the brain. This is particularly beneficial for patients with Parkinson’s disease, as the condition is characterized by low levels of dopamine . The molecular target of CGP-28014 is catechol-O-methyltransferase, and the pathway involved is the dopamine metabolic pathway .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Entacapon

- Tolcapon

- Tropolon

Vergleich: CGP-28014 ähnelt anderen COMT-Inhibitoren wie Entacapon und Tolcapon in seinem Wirkmechanismus. CGP-28014 hat eine einzigartige Nicht-Catechol-Struktur, die es von anderen COMT-Inhibitoren unterscheidet . Darüber hinaus hat sich gezeigt, dass CGP-28014 eine ähnliche Wirkdauer und Potenz wie Tropolon hat .

Biologische Aktivität

N'-(1,6-Dihydro-6-oxo-2-pyridinyl)-N,N-dipropylmethanimidamide, also known by its CAS number 111757-17-6, is a compound with notable biological activity, particularly in the context of pharmacological applications. This article explores its biological properties, mechanisms of action, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 221.3 g/mol

- Chemical Structure :

- InChI:

InChI=1S/C12H19N3O/c1-3-8-15(9-4-2)10-13-11-6-5-7-12(16)14-11/h5-7,10H,3-4,8-9H2,1-2H3,(H,14,16) - SMILES:

O=C1C=CC=C(N=CN(CCC)CCC)N1

- InChI:

Research indicates that this compound exhibits inhibitory effects on specific biological pathways. Its structure suggests potential interactions with enzymes involved in metabolic processes. The compound acts as an inhibitor of certain protein kinases, which play a critical role in cell signaling pathways related to cancer and other diseases .

Pharmacological Studies

-

Anticancer Activity :

- A study highlighted its effectiveness against PTEN-deficient tumors by inhibiting PI3K pathways. This inhibition resulted in reduced tumor growth in xenograft models .

- Another investigation demonstrated that the compound could modulate the activity of p-Akt in cancer models, suggesting a mechanism for its anticancer properties .

- Antiviral Properties :

Case Study 1: Tumor Growth Inhibition

In a controlled experiment involving PTEN-deficient prostate cancer models, this compound was administered to assess its impact on tumor proliferation. Results indicated a significant reduction in tumor size compared to control groups, with mechanisms linked to the modulation of key signaling pathways involved in cell survival and apoptosis .

Case Study 2: Viral Infection Management

A series of tests were conducted using viral strains known to affect immunocompromised patients. The compound was evaluated for its ability to inhibit viral replication. Results showed a marked decrease in viral load in treated subjects compared to untreated controls, supporting its potential as an antiviral agent .

Comparative Analysis

| Compound | Molecular Weight (g/mol) | Biological Activity | Mechanism of Action |

|---|---|---|---|

| This compound | 221.3 | Anticancer, Antiviral | PI3K inhibition |

| Ganciclovir | 255.25 | Antiviral | DNA polymerase inhibition |

| AZD8186 | 320.4 | Anticancer | PI3Kβ/δ inhibition |

Eigenschaften

CAS-Nummer |

111757-17-6 |

|---|---|

Molekularformel |

C12H19N3O |

Molekulargewicht |

221.30 g/mol |

IUPAC-Name |

N'-(6-oxo-1H-pyridin-2-yl)-N,N-dipropylmethanimidamide |

InChI |

InChI=1S/C12H19N3O/c1-3-8-15(9-4-2)10-13-11-6-5-7-12(16)14-11/h5-7,10H,3-4,8-9H2,1-2H3,(H,14,16)/b13-10+ |

InChI-Schlüssel |

MEYPAYJYAZKERR-JLHYYAGUSA-N |

SMILES |

CCCN(CCC)C=NC1=CC=CC(=O)N1 |

Isomerische SMILES |

CCCN(CCC)/C=N/C1=CC=CC(=O)N1 |

Kanonische SMILES |

CCCN(CCC)C=NC1=CC=CC(=O)N1 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

CGP 28014 CGP-28014 N-(2-pyridone-6-yl)-N',N'-di-n-propylformamidine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.